molecular formula C12H18O2 B128256 3-(Benzyloxy)-2,2-dimethylpropan-1-ol CAS No. 66582-32-9

3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Cat. No.: B128256
CAS No.: 66582-32-9
M. Wt: 194.27 g/mol
InChI Key: SGGGHAPHBMPBBV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is an organic compound characterized by a benzyloxy group attached to a 2,2-dimethylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol typically involves the reaction of 3-dibromo-2,2-dimethoxypropane with benzyl alcohol. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group is introduced to the 2,2-dimethylpropan-1-ol framework .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-(Benzyloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving benzyloxy groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. Pathways involving oxidation and reduction reactions are particularly relevant, as they can modify the compound’s functional groups and overall activity .

Comparison with Similar Compounds

  • 3-(Benzyloxy)pyridin-2-amine
  • 3-(Benzyloxy)-1-cyclobutanone
  • Benzyloxybenzene

Comparison: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is unique due to its 2,2-dimethylpropan-1-ol backbone, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGGHAPHBMPBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456167
Record name 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66582-32-9
Record name 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 29.0 g (1.2 moles) of sodium hydride and 200 ml of dry DMF was stirred under an atmosphere of N2 and cooled with an ice-water bath. A solution of 125 g (1.20 moles) of 2,2-dimethylpropandiol in 100 ml of dry DMF was added with stirring. After the hydrogen gas evolution ceased, 139 ml (1.20 moles) of benzyl chloride was added and the reaction mixture was stirred at room temperature overnight. The resulting reaction solution was poured into ice-water (300 ml) and the aqueous solution was extracted with ethyl ether three times. The organic solutions were combined and washed with NaCl solution and then dried over Na2SO4. The residue, after removal of solvent, was distilled through a vigreux column to obtain the title compound, bp. 85°-87°/0.02 mmHg, as a colorless liquid.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
139 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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